molecular formula C60H69AsN6O6 B12679961 Tris((8alpha)-6'-methoxycinchonan-9(R)-ol) arsenite CAS No. 94138-87-1

Tris((8alpha)-6'-methoxycinchonan-9(R)-ol) arsenite

Cat. No.: B12679961
CAS No.: 94138-87-1
M. Wt: 1045.1 g/mol
InChI Key: RHJWUDDRYOYURK-QLUGMFLWSA-N
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Description

Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is a complex organoarsenic compound It is characterized by the presence of an arsenite core bonded to three molecules of (8alpha)-6’-methoxycinchonan-9®-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite typically involves the reaction of arsenic trioxide with (8alpha)-6’-methoxycinchonan-9®-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{As}_2\text{O}_3 + 3 \text{(8alpha)-6’-methoxycinchonan-9®-ol} \rightarrow \text{Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite can undergo various chemical reactions, including:

    Oxidation: The arsenite core can be oxidized to arsenate under certain conditions.

    Reduction: The compound can be reduced to form arsenic trioxide and (8alpha)-6’-methoxycinchonan-9®-ol.

    Substitution: The (8alpha)-6’-methoxycinchonan-9®-ol ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using suitable solvents and catalysts.

Major Products Formed

    Oxidation: Arsenate derivatives.

    Reduction: Arsenic trioxide and free (8alpha)-6’-methoxycinchonan-9®-ol.

    Substitution: New organoarsenic compounds with different ligands.

Scientific Research Applications

Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its therapeutic effects in treating certain types of cancer.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite involves its interaction with cellular components. The arsenite core can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

    Arsenic Trioxide: A simpler arsenic compound with similar toxicological properties.

    Arsenate Compounds: Oxidized forms of arsenite compounds.

    Organoarsenic Compounds: Other compounds containing arsenic bonded to organic ligands.

Uniqueness

Tris((8alpha)-6’-methoxycinchonan-9®-ol) arsenite is unique due to its specific structure and the presence of (8alpha)-6’-methoxycinchonan-9®-ol ligands. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

94138-87-1

Molecular Formula

C60H69AsN6O6

Molecular Weight

1045.1 g/mol

IUPAC Name

[(R)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] arsorite

InChI

InChI=1S/C60H69AsN6O6/c1-7-37-34-65-25-19-40(37)28-55(65)58(46-16-22-62-52-13-10-43(68-4)31-49(46)52)71-61(72-59(56-29-41-20-26-66(56)35-38(41)8-2)47-17-23-63-53-14-11-44(69-5)32-50(47)53)73-60(57-30-42-21-27-67(57)36-39(42)9-3)48-18-24-64-54-15-12-45(70-6)33-51(48)54/h7-18,22-24,31-33,37-42,55-60H,1-3,19-21,25-30,34-36H2,4-6H3/t37?,38?,39?,40?,41?,42?,55-,56?,57?,58-,59?,60?,61?/m1/s1

InChI Key

RHJWUDDRYOYURK-QLUGMFLWSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O[As](OC(C5CC6CCN5CC6C=C)C7=C8C=C(C=CC8=NC=C7)OC)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC

Origin of Product

United States

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